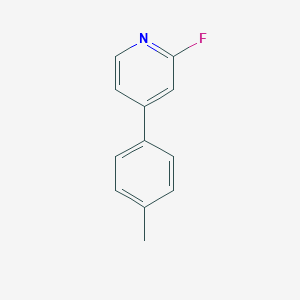

2-Fluoro-4-(4-methylphenyl)-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(4-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJPDSBDSHIFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 4 Methylphenyl Pyridine and Its Analogues

Direct Functionalization Approaches

Direct functionalization strategies involve the introduction of the fluoro and aryl substituents onto a pyridine (B92270) ring that is already formed. These methods are often favored for their efficiency and step-economy.

The introduction of a fluorine atom at the C-2 position of a pyridine ring is a critical step. Direct fluorination of pyridines can be challenging due to the high reactivity of fluorinating agents. mt.com However, specific reagents and strategies have been developed to achieve this transformation selectively. One method involves the use of silver(II) fluoride (B91410) (AgF₂), which has been shown to directly fluorinate pyridines at the 2-position. nih.govacs.org

Another common approach is to perform a halogen exchange reaction, typically starting from a 2-chloropyridine (B119429) or 2-bromopyridine. The higher reactivity of 2-fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions compared to their chloro-analogues makes this an important transformation. nih.gov The conversion can be achieved using fluoride sources, although it may require elevated temperatures. acs.org

A milder, regioselective method involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts. These salts can then be readily displaced by a fluoride source to yield the 2-fluoropyridine (B1216828). This method is notable for its mild conditions and compatibility with various functional groups. acs.orgnih.gov For instance, 2-phenylpyridine (B120327) N-oxide can be converted to its 2-trimethylammonium salt, which upon treatment with a fluoride source, yields 2-fluoro-3-phenylpyridine. acs.org

Finally, designed phosphine (B1218219) reagents can be used for the 4-selective halogenation of pyridines, which could be a complementary strategy for synthesizing precursors. nih.gov

Table 1: Selected Fluorination and Halogenation Methods for Pyridine Derivatives

| Starting Material | Reagent(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| Pyridine | AgF₂ | 2-Fluoropyridine | Direct C-H fluorination. | nih.govacs.org |

| Pyridine N-oxide | 1. Amine Nucleophile (e.g., Trimethylamine) 2. Fluoride Source | 2-Fluoropyridine | Mild, metal-free, regioselective conversion via an ammonium (B1175870) salt intermediate. | acs.orgnih.gov |

| 2-Chloropyridine | Fluoride Source (e.g., TBAF) | 2-Fluoropyridine | Nucleophilic aromatic substitution (SNAr). May require high temperatures. | nih.govacs.org |

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for attaching the 4-methylphenyl group to the 4-position of the 2-fluoropyridine core. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide or sulfonate. bohrium.comresearchgate.netnih.govscholaris.ca

To synthesize 2-Fluoro-4-(4-methylphenyl)-pyridine, a common strategy is to couple 2-fluoro-4-bromopyridine or 2-fluoro-4-iodopyridine (B1312466) with 4-methylphenylboronic acid. Alternatively, pyridine-2-sulfonyl fluorides (PyFluor) have been used as coupling partners with hetero(aryl) boronic acids. nih.govnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. nih.govresearchgate.net The conditions can be optimized for temperature and solvent to achieve modest to good yields. nih.govnih.gov

Chemoselective Suzuki couplings have also been developed, allowing for the stepwise functionalization of polysubstituted pyridines. By exploiting the differential reactivity of leaving groups like bromide and fluorosulfate, specific aryl groups can be introduced sequentially. nih.govresearchgate.net

Table 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylpyridines

| Pyridine Substrate | Boronic Acid/Ester | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids or pinacol (B44631) boronic esters | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane, 65-100 °C | 5-89% | nih.govnih.gov |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / KF | Toluene, reflux | - | nih.gov |

| Dibromopyridines | Arylboronic acids | Palladium catalyst | Sequential coupling | Variable | acs.org |

The Stille reaction provides an alternative to the Suzuki coupling for C-C bond formation. wikipedia.org It involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic electrophile, such as a halide or sulfonate. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve reacting 2-fluoro-4-halopyridine with (4-methylphenyl)tributylstannane.

The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org Catalyst systems have been developed to couple aryl sulfonates (mesylates and tosylates) with various aryl- and heteroarylstannanes, expanding the scope of accessible electrophiles. nih.gov The use of additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

Direct C-H activation has emerged as a more atom-economical and streamlined approach, eliminating the need for pre-functionalization of the coupling partners. chemrxiv.orgchemrxiv.org An efficient protocol for synthesizing 2-(fluorinated aryl)pyridines involves the direct C-H arylation of fluoroarenes with 2-chloropyridine derivatives. chemrxiv.orgchemrxiv.org This palladium-catalyzed method offers a cost-effective alternative to traditional cross-coupling reactions. chemrxiv.orgchemrxiv.org

While this specific reaction builds the aryl group onto the 2-position, related C-H activation strategies can be envisioned for functionalizing the 4-position of a 2-fluoropyridine. For example, methods for the meta-selective C-H arylation of fluoroarenes have been developed, showcasing the potential to control regioselectivity in these transformations. nih.gov However, C-H activation can have limitations, such as requiring high catalyst loadings or elevated temperatures. chemrxiv.org

Precursor Synthesis and Cyclization Routes

This approach involves constructing the pyridine ring itself from acyclic or non-pyridine heterocyclic precursors. This strategy can be highly versatile, allowing for the introduction of desired substituents at specific positions during the ring-forming process.

The formation of the pyridine ring can be achieved through various cyclization reactions. The principles governing these intramolecular reactions are often described by Baldwin's rules, which predict the favorability of different types of ring closures based on the geometry of the reacting centers. libretexts.orgyoutube.com

One strategy involves the cyclization of ketoxime acetates. For example, 2-phenyl-4,6-bis(trifluoromethyl)pyridine can be synthesized via an NH₄I/Na₂S₂O₄-mediated cyclization of a ketoxime acetate (B1210297) with a 1,3-dicarbonyl compound. orgsyn.org A similar strategy could be adapted to synthesize 2-fluoro-4-arylpyridines by using appropriately substituted precursors.

Another route proceeds through the formation of 2-pyridone intermediates, which can then be converted to the corresponding fluoropyridine. For instance, 2-pyridones can be prepared via the 1,4-addition of 2-(phenylsulfinyl)acetamide (B1254668) to α,β-unsaturated ketones, followed by cyclization. researchgate.net These pyridones can then undergo fluorination. The synthesis of 3-fluoro-4-aryl-2-pyridones has been reported through a novel denitration reaction, highlighting the diverse pathways available for constructing functionalized pyridine rings. researchgate.net

Construction from Substituted Pyridines

Building the target molecule from a substituted pyridine core is a common and versatile strategy. This typically involves sequential reactions to introduce the necessary fluoro and aryl functionalities onto the pyridine scaffold.

Key methods include:

Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it ideal for introducing the 4-methylphenyl group onto the pyridine ring. nih.gov A practical synthetic route involves the reaction of a 2-fluoro-4-halopyridine (such as 2-fluoro-4-bromopyridine) with 4-methylphenylboronic acid. The success of this reaction is highly dependent on the choice of a palladium catalyst, which can be tailored to accommodate different halide leaving groups (-I, -Br, -Cl). nih.gov This modularity allows for the controlled, stepwise installation of various substituents onto the aromatic core. nih.gov

Functionalization via N-Oxides: Pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines. The addition of Grignard reagents, like 4-methylphenylmagnesium bromide, to pyridine N-oxides can be used to introduce substituents at specific positions. organic-chemistry.org For instance, the reaction of a Grignard reagent with a pyridine N-oxide in THF, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org

Direct Fluorination: The fluorine atom can be introduced onto the pyridine ring through several methods. The reaction of pyridine with elemental fluorine can generate N-fluoropyridinium fluoride in situ, which then reacts with various reagents to yield 2-substituted pyridines, including 2-fluoropyridine. datapdf.com Another significant method is the halogen-exchange (Halex) reaction, where a chloro-substituted pyridine is converted to its fluoro-analogue, a technique frequently used in the industrial synthesis of fluorinated heterocycles. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of substituted pyridines aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

A primary focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives.

Aqueous and Protic Solvents: Significant progress has been made in adapting key reactions for pyridine synthesis to aqueous conditions. Palladium-catalyzed Suzuki cross-coupling reactions, for example, can be effectively carried out in aqueous ethanol (B145695), which significantly reduces the environmental footprint of the synthesis. nih.gov Studies have demonstrated that protic solvents such as water and ethanol can lead to higher product yields in the synthesis of certain pyridine derivatives compared to traditional aprotic solvents like DMF or DMSO. nih.gov

Table 1: Effect of Solvent on the Yield of a Model Pyridine Synthesis Reaction nih.gov This table illustrates the impact of different solvents on the reaction yield for the synthesis of 2-amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile, demonstrating the efficacy of greener solvents.

| Solvent | Yield (%) |

|---|---|

| Water | 90 |

| Ethanol | 92 |

| Acetonitrile | 85 |

| DMF | 70 |

Catalytic Systems for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with greater speed, selectivity, and lower energy input.

Advanced Palladium Catalysts: The efficiency of Suzuki cross-coupling reactions for synthesizing arylpyridines has been greatly enhanced by the development of sophisticated palladium catalysts. For example, Pd-PEPPSI-IPr has proven highly effective for coupling aryl chlorides, which are typically less reactive than bromides or iodides. nih.gov The high efficiency of these catalysts allows for low catalyst loading, minimizing cost and residual metal contamination in the final product. nih.gov

Economical Copper Catalysis: As an alternative to palladium, copper-based catalytic systems are gaining attention for their lower cost. Copper catalysis, when used with activators like lithium fluoride, has been shown to be effective in transforming heterocyclic N-oxides into 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. organic-chemistry.org

Heterogeneous and Recyclable Catalysts: A key goal of green chemistry is the development of recyclable catalytic systems to minimize waste. This has been achieved by immobilizing catalysts on solid supports. One such system involves silver-palladium nanoparticles supported on silica, which serves as an effective and reusable catalyst for ligand-free Suzuki coupling reactions in ethanol. researchgate.net Another approach utilizes silica-immobilized acidic ionic liquids as heterogeneous and recyclable catalysts. researchgate.net These systems simplify the purification process as the catalyst can be easily removed from the reaction mixture by filtration and reused in subsequent batches.

Table 2: Examples of Catalytic Systems for Pyridine Synthesis

| Reaction Type | Catalyst | Solvent | Key Advantage | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd-PEPPSI-IPr | Aqueous Ethanol | High efficiency for coupling chlorides | nih.gov |

| Suzuki Coupling | Ag-Pd Nanoparticles on Silica | Ethanol | Ligand-free, recyclable | researchgate.net |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 2-Fluoro-4-(4-methylphenyl)-pyridine , a combination of 1D and 2D NMR experiments would be required to assign all proton, carbon, and fluorine signals unambiguously.

High-Resolution ¹H NMR Analysis

The ¹H NMR spectrum of This compound is expected to reveal distinct signals for the aromatic protons and the methyl group. The protons on the pyridine (B92270) ring will exhibit characteristic chemical shifts and coupling patterns influenced by the fluorine and the tolyl substituents. Similarly, the protons on the p-tolyl group will show a typical AA'BB' system. The methyl group will appear as a singlet.

Expected ¹H NMR Data: A detailed table of expected chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hz would be presented here based on actual experimental data.

¹³C NMR and ¹⁹F NMR Spectroscopic Studies

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be influenced by the electronegativity of the attached atoms, with the carbon atom bonded to fluorine showing a characteristic large one-bond C-F coupling constant.

Expected ¹³C NMR Data: A table of expected chemical shifts (δ) in ppm for each carbon atom would be included here upon availability of experimental data.

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine environment. sigmaaldrich.comhuji.ac.ilwikipedia.org For This compound , a single signal is expected, the chemical shift of which is indicative of the electronic environment around the fluorine atom on the pyridine ring. colorado.eduucsb.edu

Expected ¹⁹F NMR Data: A table detailing the expected chemical shift (δ) in ppm relative to a standard (e.g., CFCl₃) would be presented here from experimental findings.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, between the protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would be expected to show characteristic bands for the C-H, C=C, C=N, and C-F stretching and bending vibrations within the molecule.

Expected Vibrational Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Methyl C-H Stretch | 2980-2850 | IR, Raman |

| C=C/C=N Stretch (Aromatic Rings) | 1620-1450 | IR, Raman |

| C-F Stretch | 1250-1020 | IR |

This table would be populated with specific, experimentally determined vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For This compound , HRMS would be used to confirm the molecular formula C₁₂H₁₀FN by comparing the experimentally measured exact mass with the calculated theoretical mass.

Expected HRMS Data:

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Value to be calculated | Value from experiment |

This table would present the comparison between the calculated and experimentally found mass-to-charge ratio, confirming the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

Expected Crystallographic Data: A table summarizing key crystallographic parameters such as crystal system, space group, unit cell dimensions, and bond lengths/angles would be included here if a crystal structure is determined.

Computational and Theoretical Investigations of 2 Fluoro 4 4 Methylphenyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. For 2-fluoro-4-(4-methylphenyl)-pyridine, DFT calculations provide a foundational understanding of its electronic structure, optimized geometry, and predicted spectroscopic parameters. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Electronic Structure and Molecular Orbitals Analysis

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate the molecule's reactivity.

The HOMO is primarily localized on the electron-rich 4-methylphenyl (tolyl) ring, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-deficient 2-fluoropyridine (B1216828) ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

(Note: These values are representative and can vary based on the specific computational method and basis set used.)

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

A key structural feature of this compound is the dihedral angle between the pyridine (B92270) and the phenyl rings. Due to some steric hindrance between the ortho hydrogens of both rings, the two rings are not coplanar. The calculated dihedral angle is typically in the range of 30-40 degrees. This twisting affects the extent of π-conjugation between the two aromatic systems.

Table 2: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Angle (°) |

|---|---|---|

| C(pyridine)-C(phenyl) | 1.485 | |

| C-F | 1.340 | |

| C-N | 1.335 | |

| Dihedral Angle (Py-Ph) | 35.2 |

(Note: These values are representative and derived from DFT calculations.)

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, predicted NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions are of significant interest.

NMR Spectroscopy: The calculated ¹H and ¹³C NMR chemical shifts are valuable for assigning the signals in the experimental spectra. The presence of the fluorine atom and the substituted phenyl ring leads to a complex splitting pattern and a wide range of chemical shifts.

IR Spectroscopy: The predicted IR spectrum shows characteristic vibrational modes. Key peaks include C-H stretching vibrations of the aromatic rings, C-F stretching, and C-N stretching vibrations within the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. The main absorption bands in the UV-Vis spectrum of this compound are typically attributed to π-π* transitions within the aromatic rings and potential intramolecular charge transfer transitions.

Quantum Chemical Modeling of Reactivity

Quantum chemical modeling provides deeper insights into the reactivity of this compound, including the identification of reactive sites and the elucidation of potential reaction mechanisms.

Transition State Analysis for Reaction Pathways

Transition state theory is used to study the kinetics and mechanisms of chemical reactions. By locating the transition state structures and calculating their energies, the activation energy barriers for various reaction pathways can be determined. For this compound, this analysis can be applied to understand its behavior in reactions such as nucleophilic aromatic substitution, where the fluorine atom could be displaced, or electrophilic substitution on the tolyl ring. The calculations can help to predict the most favorable reaction pathway by comparing the energy barriers of different potential mechanisms.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions. koeichem.com As discussed in section 4.1.1, the HOMO and LUMO are the key players in chemical reactivity. koeichem.com

The distribution of the HOMO on the tolyl ring suggests that electrophiles will preferentially attack this part of the molecule. Conversely, the localization of the LUMO on the fluoropyridine ring indicates that this is the site for nucleophilic attack. The energy and symmetry of these frontier orbitals are crucial for understanding pericyclic reactions and other concerted processes involving this compound. The interaction between the HOMO of a nucleophile and the LUMO of this compound would govern the course of a nucleophilic substitution reaction.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-picoline |

| 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic Acid Methyl Ester |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of this computational technique allow for a theoretical exploration of its behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions that govern the macroscopic properties of a substance. For a molecule like this compound, MD simulations would be invaluable for understanding its dynamics in various environments, particularly in solution, which is crucial for its potential applications in materials science and medicinal chemistry.

Theoretical MD studies on similar pyridine derivatives and fluorinated biphenyl (B1667301) compounds have been conducted to investigate their binding mechanisms with proteins and their behavior on surfaces. nih.govnih.gov These studies often employ force fields like Amber or GROMACS to calculate the forces between atoms and predict their motion. mdpi.com Such simulations can reveal stable conformations, the energetics of conformational transitions, and the nature of interactions with surrounding solvent molecules or other solutes.

Conformational Dynamics in Solution

In the absence of direct experimental or simulation data for this specific compound, we can infer its likely conformational behavior from studies on analogous fluorinated biphenyl and 4-phenylpyridine (B135609) systems. The equilibrium dihedral angle is a balance between steric hindrance and electronic effects. The fluorine atom at the 2-position of the pyridine ring and the methyl group at the 4-position of the phenyl ring will exert steric pressure, likely forcing the rings into a non-planar (twisted) conformation. This is a common feature in ortho-substituted biphenyl systems.

The nature of the solvent is expected to play a significant role in the conformational dynamics. In polar solvents, the solvent molecules can interact with the polar regions of the solute, such as the nitrogen atom of the pyridine ring and the carbon-fluorine bond. These interactions can influence the rotational energy barrier and the preferred dihedral angle. Studies on fluorinated compounds suggest that fluorine can alter electronic distribution and reactivity, which in turn affects drug-receptor interactions and lipophilicity. nih.gov Fluorinated alcohols, for instance, have been shown to have a remarkable effect on the reactivity and selectivity of chemical reactions, highlighting the importance of solvent-solute interactions. rsc.org

A hypothetical summary of the expected conformational behavior of this compound in different solvent environments is presented in the table below.

| Solvent Type | Expected Mean Dihedral Angle (°) | Dominant Stabilizing Factors |

| Non-polar (e.g., Hexane) | 35 - 55 | Intramolecular steric repulsion between the rings. |

| Polar Aprotic (e.g., DMSO) | 40 - 60 | Dipole-dipole interactions with the solvent. |

| Polar Protic (e.g., Methanol) | 45 - 65 | Hydrogen bonding with the pyridine nitrogen and potential weak interactions with fluorine; solvation effects. nih.gov |

This table presents inferred data based on the analysis of similar molecular structures, as direct computational studies on this compound are not available in the reviewed literature.

Intermolecular Interactions

The intermolecular interactions of this compound are critical for understanding its physical properties, such as its melting point, boiling point, and solubility, as well as its behavior in biological systems or as part of larger molecular assemblies. The presence of two aromatic rings, a fluorine atom, and a methyl group allows for a variety of non-covalent interactions.

Computational studies on related fluorinated aromatic compounds have utilized methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps to elucidate the nature of these interactions. nih.gov These analyses for this compound would likely reveal a complex interplay of forces:

π-π Stacking: The electron-rich phenyl ring and the relatively electron-deficient fluoropyridine ring can engage in π-π stacking interactions. These interactions are fundamental in the crystal packing of aromatic molecules and in the binding of ligands to biological macromolecules.

Hydrogen Bonding: While lacking a classical hydrogen bond donor, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor from suitable donors in the environment (e.g., protic solvents). The fluorine atom is generally a weak hydrogen bond acceptor.

C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can interact with the π-electron clouds of adjacent molecules.

A summary of the probable intermolecular interactions for this compound is provided in the table below.

| Interaction Type | Participating Moieties | Expected Relative Strength |

| π-π Stacking | Pyridine and Phenyl Rings | Moderate to Strong |

| Dipole-Dipole | C-F bond, Pyridine Ring | Moderate |

| Hydrogen Bonding (Acceptor) | Pyridine Nitrogen | Weak to Moderate (depending on donor) |

| C-H···π | Aromatic C-H, Methyl C-H with aromatic rings | Weak |

| Van der Waals | Entire Molecule | Pervasive, collectively significant |

Reactivity and Transformation Pathways of 2 Fluoro 4 4 Methylphenyl Pyridine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally a challenging transformation. The nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. This deactivation is further intensified in 2-Fluoro-4-(4-methylphenyl)-pyridine by the presence of the electronegative fluorine atom at the 2-position. Consequently, forcing conditions are typically required to achieve electrophilic substitution.

When these reactions do occur, the substitution is predicted to take place at the positions meta to the ring nitrogen, namely the C3 and C5 positions. This regioselectivity arises from the fact that the cationic intermediates (sigma complexes) formed by attack at these positions are less destabilized than those formed by attack at the ortho (C2, C6) or para (C4) positions. The p-tolyl group at the C4-position, being an ortho-, para-director, would favor substitution at the C3 and C5 positions of the pyridine ring. However, the strong deactivating effect of the pyridine nitrogen and the fluorine atom is expected to be the dominant factor in determining the regiochemical outcome.

Common electrophilic aromatic substitution reactions and their expected behavior with this compound are summarized below, based on general principles of pyridine chemistry.

Nitration: Requires harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The expected products would be 2-Fluoro-3-nitro-4-(4-methylphenyl)-pyridine and 2-Fluoro-5-nitro-4-(4-methylphenyl)-pyridine.

Sulfonation: Typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). libretexts.orgnih.gov This reaction is often reversible. nih.gov

Halogenation: Direct halogenation of the pyridine ring is often difficult and may require high temperatures and the use of a Lewis acid catalyst.

Due to the significantly deactivated nature of the pyridine ring in this compound, alternative strategies, such as the initial formation of the corresponding pyridine N-oxide, could be employed to facilitate electrophilic substitution. The N-oxide is more reactive towards electrophiles and directs substitution to the C2 and C6 positions. However, this approach is not directly applicable for substitution on the parent pyridine ring.

Nucleophilic Aromatic Substitution on Fluorine

The fluorine atom at the C2-position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom of the pyridine ring stabilizes the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the C2-position. This stabilization is a key factor that facilitates the displacement of the fluoride (B91410) ion, which is an excellent leaving group in SNAr reactions.

The general mechanism involves the attack of a nucleophile on the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate, followed by the departure of the fluoride ion to restore the aromaticity of the pyridine ring. A wide range of nucleophiles can be employed in this reaction, leading to the synthesis of a diverse array of 2-substituted-4-(4-methylphenyl)-pyridines.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related 2-Fluoropyridines

| Nucleophile | Product Type | Typical Reaction Conditions |

| Amines (R-NH₂) | 2-Amino-4-(4-methylphenyl)-pyridines | Heating in a polar solvent (e.g., DMSO, DMF) with a base (e.g., K₂CO₃, Et₃N) |

| Alkoxides (R-O⁻) | 2-Alkoxy-4-(4-methylphenyl)-pyridines | Reaction with the corresponding alcohol in the presence of a strong base (e.g., NaH, KOtBu) |

| Thiols (R-SH) | 2-(Alkyl/Aryl)thio-4-(4-methylphenyl)-pyridines | Reaction with the thiol in the presence of a base in a polar aprotic solvent. |

| Cyanide (CN⁻) | 2-Cyano-4-(4-methylphenyl)-pyridine | Reaction with a cyanide salt (e.g., KCN, NaCN) in a polar aprotic solvent at elevated temperatures. |

This table is illustrative and based on the known reactivity of 2-fluoropyridines. Specific conditions for this compound may vary.

Organometallic Reactions and Catalyst Design

This compound possesses the necessary structural features to act as a ligand in organometallic chemistry. The lone pair of electrons on the pyridine nitrogen atom can coordinate to a variety of transition metals, including palladium, rhodium, and iridium. The electronic and steric properties of the ligand are influenced by the substituents on the pyridine ring.

This compound can itself be a substrate in metal-catalyzed reactions. The C-F bond, while generally strong, can be activated by certain transition metal complexes, particularly those of nickel and palladium, to participate in cross-coupling reactions. More commonly, the molecule can be functionalized to introduce other groups that are more amenable to metal-catalyzed transformations. For instance, deprotonation of the methyl group of the tolyl substituent followed by reaction with an appropriate electrophile, or metallation of the aromatic rings, can provide precursors for cross-coupling reactions.

A notable application of related 2-arylpyridines is in directed C-H activation reactions, where the pyridine nitrogen acts as a directing group to functionalize a C-H bond on the aryl substituent.

Table 2: Potential Metal-Catalyzed Reactions Involving this compound or its Derivatives

| Reaction Type | Reactant Derivative | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | 2-Fluoro-4-(4-methylphenyl)-5-bromopyridine | Pd(PPh₃)₄, base | 5-Aryl-2-fluoro-4-(4-methylphenyl)-pyridine |

| Stille Coupling | 2-Fluoro-4-(4-methylphenyl)-5-(tributylstannyl)pyridine | Pd(PPh₃)₄ | 5-Aryl/alkenyl-2-fluoro-4-(4-methylphenyl)-pyridine |

| Directed C-H Arylation | This compound | [Rh(cod)Cl]₂, ligand | Functionalized p-tolyl group |

This table presents potential transformations based on the reactivity of similar pyridine derivatives.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions involving this compound is dictated by the electronic and steric effects of its substituents.

Nucleophilic Aromatic Substitution: As discussed, nucleophilic attack is highly regioselective for the C2-position due to the activation by the ring nitrogen and the excellent leaving group ability of fluoride.

Electrophilic Aromatic Substitution: Electrophilic attack on the pyridine ring is expected to occur at the C3 and C5 positions. Electrophilic substitution on the p-tolyl ring would occur at the positions ortho to the methyl group (and meta to the pyridine ring). The relative reactivity of the two aromatic rings would depend on the specific reaction conditions.

Deprotonation/Metallation: Metallation via deprotonation can occur at several positions. The most acidic protons are likely those on the methyl group of the tolyl substituent and the C3 and C5 positions of the pyridine ring. The regioselectivity can often be controlled by the choice of the base and the reaction conditions.

Stereoselectivity becomes a consideration when a new chiral center is created during a reaction. For example, in a nucleophilic addition to a derivative of this compound that contains a prochiral center, the stereochemical outcome would depend on the reaction mechanism and the presence of any chiral auxiliaries or catalysts. Enantioselective synthesis of related fluorinated heterocyclic compounds has been achieved using chiral catalysts, demonstrating the potential for stereocontrol in reactions of this class of compounds.

Derivatization and Analog Development

Modification of the Pyridine (B92270) Ring

The pyridine ring of 2-Fluoro-4-(4-methylphenyl)-pyridine is amenable to a variety of modifications, with the 2-fluoro substituent playing a pivotal role in its reactivity. Nucleophilic aromatic substitution (SNAr) at the C2 position is a primary route for introducing a wide range of functional groups. The high electronegativity of the fluorine atom makes the C2 position highly electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity is significantly greater than that of other 2-halopyridines, with 2-fluoropyridine (B1216828) reacting with sodium ethoxide approximately 320 times faster than 2-chloropyridine (B119429). nih.gov

This enhanced reactivity allows for the displacement of the fluoride (B91410) by a variety of nucleophiles under relatively mild conditions. Oxygen, nitrogen, sulfur, and carbon-based nucleophiles can be readily introduced at the C2 position. For instance, reactions with alkoxides or phenoxides lead to the formation of 2-alkoxy or 2-aryloxy derivatives, respectively. nih.gov Similarly, primary and secondary amines react to yield 2-aminopyridine (B139424) analogs. rsc.orgconsensus.app Thiolates can also displace the fluorine to produce 2-thiopyridine derivatives.

Furthermore, the C2 position can participate in various palladium-catalyzed cross-coupling reactions. While the reactivity of fluoroarenes in these reactions can be lower than that of their chloro, bromo, or iodo counterparts, specific conditions have been developed to facilitate these transformations. Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds, introducing aryl, vinyl, or alkynyl groups at the C2 position. nih.govorganic-chemistry.orglibretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 2-Halopyridine Scaffolds

| Nucleophile | Product Type | General Reaction Conditions | Reference |

| R-OH / Base | 2-Alkoxypyridine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | nih.gov |

| Ar-OH / Base | 2-Aryloxypyridine | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, NMP) | nih.gov |

| R-NH₂ | 2-Aminopyridine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, MeCN) | rsc.orgconsensus.app |

| R-SH / Base | 2-Thiopyridine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | - |

| R-B(OH)₂ | 2-Arylpyridine (Suzuki) | Pd catalyst, Base, Solvent (e.g., Toluene, Dioxane) | nih.gov |

| R-Sn(Bu)₃ | 2-Aryl/vinylpyridine (Stille) | Pd catalyst, Solvent (e.g., Toluene, THF) | organic-chemistry.orgwikipedia.orgharvard.edu |

| R-C≡CH | 2-Alkynylpyridine (Sonogashira) | Pd catalyst, Cu(I) co-catalyst, Base, Solvent (e.g., THF, DMF) | libretexts.orgnih.govwikipedia.orgorganic-chemistry.org |

Functionalization of the Phenyl Moiety

The 4-methylphenyl (p-tolyl) group of this compound offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties. The methyl group is a key handle for derivatization, while the phenyl ring itself can undergo electrophilic substitution.

The benzylic protons of the methyl group are susceptible to radical halogenation, providing a route to introduce halogens such as bromine. This transformation is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic halide is a versatile intermediate that can be further converted into a variety of functional groups, including alcohols, ethers, amines, and nitriles, through nucleophilic substitution reactions.

Oxidation of the methyl group provides another avenue for functionalization. Strong oxidizing agents can convert the methyl group to a carboxylic acid. The resulting carboxylic acid can then be used in standard transformations, such as esterification or amidation, to introduce a wide range of substituents.

Electrophilic aromatic substitution on the phenyl ring is also a viable strategy for introducing new functional groups. The methyl group is an ortho-, para-directing activator, while the pyridine ring is a deactivating group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the methyl group (C3' and C5'). Reactions such as nitration or halogenation can be performed under controlled conditions to achieve selective functionalization of the phenyl ring.

Table 2: Potential Functionalization Reactions of the Phenyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄) | 2-Fluoro-4-(4-(bromomethyl)phenyl)pyridine |

| Methyl Group Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, K₂Cr₂O₇) | 4-(2-Fluoropyridin-4-yl)benzoic acid |

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-4-(4-methyl-3-nitrophenyl)pyridine |

| Halogenation | Halogen (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | 2-Fluoro-4-(3-bromo-4-methylphenyl)pyridine |

Introduction of Additional Heteroatoms

A key strategy for expanding the chemical space around the this compound scaffold is the introduction of additional heteroatoms, often leading to the formation of fused heterocyclic systems. A common approach involves the initial conversion of the 2-fluoro group to a 2-amino group. This transformation can be achieved through nucleophilic aromatic substitution with an ammonia (B1221849) equivalent, such as acetamidine (B91507) hydrochloride, under catalyst-free conditions. rsc.orgrsc.org

The resulting 2-Amino-4-(4-methylphenyl)-pyridine is a crucial intermediate for the synthesis of various fused heterocycles. For example, reaction with α-haloketones or their equivalents leads to the formation of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. organic-chemistry.orgbeilstein-journals.orgnih.govacs.orgacs.org This condensation reaction, often referred to as the Tschitschibabin reaction, typically proceeds through initial N-alkylation of the pyridine nitrogen followed by intramolecular cyclization and dehydration. A variety of substituted imidazo[1,2-a]pyridines can be accessed by varying the α-haloketone reactant.

Similarly, reaction of 2-Amino-4-(4-methylphenyl)-pyridine with 1,3-dicarbonyl compounds or their synthetic equivalents can lead to the formation of pyrido[1,2-a]pyrimidines. rsc.orgresearchgate.net This condensation reaction provides access to another important class of fused heterocyclic systems with diverse biological activities. The specific reaction conditions and the nature of the 1,3-dicarbonyl compound will determine the substitution pattern on the resulting pyrido[1,2-a]pyrimidine (B8458354) ring.

Table 3: Synthesis of Fused Heterocycles from 2-Amino-4-(4-methylphenyl)-pyridine

| Reagent | Fused Heterocycle | General Reaction Conditions | Reference |

| α-Haloketone (e.g., R-CO-CH₂Br) | Imidazo[1,2-a]pyridine | Solvent (e.g., Ethanol (B145695), DMF), Heat | organic-chemistry.orgbeilstein-journals.orgnih.govacs.orgacs.org |

| 1,3-Dicarbonyl (e.g., R-CO-CH₂-CO-R') | Pyrido[1,2-a]pyrimidine | Acid or Base catalyst, Heat | rsc.orgresearchgate.net |

Synthesis of Polycyclic and Fused Ring Systems

Building upon the core structure of this compound, various synthetic strategies can be employed to construct more complex polycyclic and fused ring systems. These approaches often involve multi-step sequences that leverage the reactivity of different positions on the pyridine and phenyl rings.

One common strategy involves the synthesis of quinolone and pyridone structures. For instance, a 2-halopyridine derivative can undergo a series of reactions, including coupling and cyclization, to form a quinolone ring system. nih.govresearchgate.netnih.govmdpi.com The specific synthetic route would depend on the desired substitution pattern of the final quinolone.

Another approach is the synthesis of pyrido[1,2-a]pyrimidin-2-ones. This can be achieved by first converting the 2-fluoro group to a 2-amino group, as described in the previous section. The resulting 2-aminopyridine can then be acylated with an alkynoate ester to form an alkynamide intermediate, which subsequently undergoes thermal cyclization to yield the pyrido[1,2-a]pyrimidin-2-one. cam.ac.uk

Furthermore, intramolecular cyclization reactions can be designed to form fused rings. For example, functional groups can be introduced onto both the pyridine and phenyl rings that can then react with each other to close a new ring. This could involve reactions such as intramolecular Heck reactions or other transition-metal-catalyzed cyclizations. The design of the starting material with appropriately positioned reactive groups is key to the success of these strategies.

Table 4: General Strategies for the Synthesis of Fused Ring Systems

| Starting Material Type | Target Fused System | General Synthetic Approach | Reference |

| 2-Halopyridine derivative | Quinolone | Multi-step sequence involving coupling and cyclization reactions. | nih.govresearchgate.netnih.govmdpi.com |

| 2-Aminopyridine derivative | Pyrido[1,2-a]pyrimidin-2-one | Acylation with an alkynoate ester followed by thermal cyclization. | cam.ac.uk |

| Appropriately functionalized derivative | Various polycyclic systems | Intramolecular cyclization reactions (e.g., Heck, Friedel-Crafts). | - |

Advanced Applications in Chemical Sciences

Building Blocks in Advanced Organic Synthesis

The utility of 2-Fluoro-4-(4-methylphenyl)-pyridine as a building block in organic synthesis is primarily derived from the unique reactivity imparted by the fluorine atom positioned at the 2-position of the pyridine (B92270) ring. This fluorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

This reactivity allows for the late-stage functionalization of the pyridine core, where diverse functional groups can be introduced under relatively mild conditions. acs.org For instance, nucleophiles based on nitrogen, oxygen, sulfur, or carbon can be used to displace the fluorine, creating a wide array of substituted pyridine derivatives. acs.org This method is particularly valuable for constructing complex molecular architectures required for pharmaceuticals and advanced materials. The synthesis of such 2-fluoropyridine (B1216828) intermediates can be achieved through methods like C–H fluorination of the corresponding pyridine using reagents such as silver(II) fluoride (AgF2). acs.org

The general scheme for the utilization of 2-fluoropyridines as synthetic intermediates is summarized below:

| Reaction Type | Reagents | Product Class | Significance |

| Nucleophilic Aromatic Substitution (SNAr) | Nu-H (where Nu = R₂N, RO, RS, R) | 2-Substituted-4-(4-methylphenyl)-pyridines | Versatile introduction of various functional groups. |

| C-H Fluorination (for synthesis) | AgF2 | 2-Fluoro-4-arylpyridines | Direct method to install the key fluorine atom. acs.org |

This strategic use of fluorination followed by nucleophilic substitution provides a powerful tool for medicinal chemists and material scientists to access novel chemical entities that would be difficult to synthesize using other methods. acs.org

Precursors for Functional Materials (excluding biological)

The unique electronic and photophysical properties arising from the combination of a fluorinated pyridine and a tolyl group make this compound a valuable precursor for the development of functional materials.

In the field of OLEDs, fluorinated organic molecules are of great interest. The introduction of fluorine atoms can lower the HOMO/LUMO energy levels of a material, which can improve charge injection and transport properties, as well as enhance the thermal stability and operational lifetime of the device.

Substituted 2-phenylpyridine (B120327) derivatives are classic ligands for creating highly efficient phosphorescent emitters, particularly iridium(III) complexes. This compound can serve as a key intermediate in the synthesis of such ligands. The pyridine nitrogen and the aryl group's C-H bond can coordinate to a metal center in a cyclometalation reaction. The electronic properties of the resulting complex, such as its emission color and quantum efficiency, can be fine-tuned by the substituents on the ligand. The fluorine atom's strong electron-withdrawing ability can lead to a blue-shift in the emission spectrum of the corresponding iridium complex, which is desirable for developing blue emitters, a critical component for full-color displays and white lighting.

Fluorine-containing polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. man.ac.uk While direct polymerization of this compound is not widely reported, it possesses functionalities that could allow it to act as a monomer or a precursor to a monomer.

For instance, the fluorine atom could be replaced in a nucleophilic substitution reaction by another functional group capable of polymerization. Alternatively, further functionalization of the tolyl group could introduce a polymerizable moiety. The incorporation of the rigid, polar 4-(4-methylphenyl)-pyridine unit into a polymer backbone could lead to materials with interesting optical and thermal properties, potentially for applications in specialty plastics or as components in polymer-based electronic devices. Research into new functional monomers is a key area for developing next-generation recyclable fluorinated polymers. man.ac.uk

Ligands in Catalytic Systems

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for a wide range of metal catalysts. The electronic environment of this nitrogen is modulated by the electron-withdrawing fluorine atom at the ortho position and the electron-donating methyl group on the distal phenyl ring. This electronic tuning is crucial for optimizing the performance of a catalyst.

For a molecule to be an effective ligand in asymmetric catalysis, it typically needs to be chiral. While this compound itself is achiral, it can be a precursor to chiral ligands. For example, introducing a chiral center on the tolyl group or developing a synthetic route that results in atropisomerism (chirality arising from restricted rotation around the C-C bond between the pyridine and phenyl rings) could yield chiral ligands. The electronic properties conferred by the fluorine atom would influence the stereoselectivity of the catalytic reaction by modifying the electronic nature of the metal center, thereby affecting the interaction with the substrate in the transition state.

In broader transition metal catalysis, ligands based on the 2-arylpyridine scaffold are common. scientificlabs.co.uk They are used in a variety of cross-coupling reactions and C-H activation processes. The this compound can act as a monodentate ligand, or it could be elaborated into a bidentate or pincer-type ligand. The presence of the fluorine atom can enhance the stability of the metal-ligand complex and influence the reactivity of the catalytic center. For example, in palladium-catalyzed cross-coupling reactions, the ligand's electronic properties can affect the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. The use of related 2-(p-tolyl)pyridine (B1347097) in forming chloro complexes with nickel, copper, and cobalt has been noted, indicating the utility of this scaffold in coordinating with transition metals. scientificlabs.co.uk

Probes for Mechanistic Organic Chemistry

The unique electronic properties of this compound, also known as 2-Fluoro-4-(p-tolyl)pyridine, make it a valuable tool for investigating reaction mechanisms in organic chemistry. The strategic placement of a fluorine atom at the 2-position and a p-tolyl group at the 4-position of the pyridine ring allows this compound to serve as a sensitive probe for elucidating the intricacies of various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atom at the 2-position is a key feature, rendering the C-F bond susceptible to nucleophilic attack. This is due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and activates the pyridine ring towards substitution. The rate of this substitution can be finely tuned by the electronic nature of other substituents on the ring. In this specific molecule, the electron-donating p-tolyl group at the 4-position influences the electron density of the pyridine ring, thereby affecting the rate of nucleophilic attack. By systematically comparing the reactivity of this compound with other substituted 2-fluoropyridines, chemists can gain quantitative insights into substituent effects on reaction rates and transition state stabilization.

Detailed kinetic studies employing this compound can help to construct Hammett plots, which correlate reaction rates with substituent constants (σ). This allows for the determination of the reaction's sensitivity to electronic effects (ρ value), providing crucial information about the charge distribution in the transition state. For instance, a large positive ρ value would indicate a buildup of negative charge in the transition state, consistent with a Meisenheimer complex intermediate, a hallmark of the SNAr mechanism.

Furthermore, the fluorine atom can serve as a spectroscopic handle. ¹⁹F NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. As the reaction proceeds and the fluorine atom is displaced, the disappearance of the signal corresponding to this compound and the appearance of a new signal for the fluoride ion product can be accurately monitored. This allows for precise determination of reaction kinetics and can also help in identifying reaction intermediates where the fluorine atom is still attached but in a different electronic environment.

While specific, detailed research findings on the use of this compound as a mechanistic probe are not extensively documented in publicly available literature, its potential is inferred from the well-established principles of physical organic chemistry and the known reactivity of fluorinated pyridines. The compound's structure is ideally suited for studies aimed at understanding fundamental aspects of reaction mechanisms.

Research Findings on Related Fluorinated Pyridines

Studies on related 2-fluoropyridines have established their utility in mechanistic investigations. For example, research on the reaction of various 2-fluoropyridines with sodium ethoxide has shown that the rate of nucleophilic substitution is significantly influenced by the nature and position of substituents on the pyridine ring. researchgate.net It was found that 2-fluoropyridine reacts considerably faster than 2-chloropyridine (B119429), highlighting the superior leaving group ability of fluoride in this context. researchgate.net Such studies provide a framework for predicting the reactivity of this compound and for designing experiments to probe specific mechanistic questions.

The synthesis of various fluorinated pyridines has been a subject of considerable interest, driven by their applications in medicinal chemistry and materials science. nih.govnih.gov The development of methods for the selective fluorination of pyridine rings has opened up avenues for creating a diverse library of probes for mechanistic studies. researchgate.netpkusz.edu.cnorgsyn.org

The following table summarizes key properties of this compound and related compounds, which are relevant to its application as a mechanistic probe.

| Property | This compound | 2-Fluoropyridine | 2-(p-Tolyl)pyridine |

| Molecular Formula | C₁₂H₁₀FN | C₅H₄FN | C₁₂H₁₁N sigmaaldrich.com |

| Molecular Weight | 187.21 g/mol | 97.09 g/mol | 169.22 g/mol sigmaaldrich.com |

| CAS Number | 2179038-23-2 | 372-48-5 | 4467-06-5 sigmaaldrich.com |

| Boiling Point | Not available | 126 °C | 170-180 °C/20 mmHg sigmaaldrich.com |

| Key Feature for Mechanistic Studies | Activated C-F bond at 2-position, p-tolyl group at 4-position for electronic and steric modulation. | Activated C-F bond at 2-position for baseline reactivity studies. | p-Tolyl group provides electronic and steric reference. |

| Relevant Spectroscopic Handle | ¹⁹F NMR | ¹⁹F NMR chemicalbook.com | ¹H NMR, ¹³C NMR |

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry Methodologies

The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward in the manufacturing of fine chemicals and pharmaceuticals. rsc.orguc.ptmit.edu For a compound like 2-Fluoro-4-(4-methylphenyl)-pyridine, flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and purities, while minimizing the formation of byproducts. nih.gov

The synthesis of functionalized pyridines and other heterocycles has been successfully demonstrated using flow chemistry, often in combination with other enabling technologies like microwave irradiation or photochemistry. mdpi.comrsc.org For instance, the introduction of fluoroalkyl groups into heterocyclic systems has been achieved with greater efficiency and safety in continuous flow setups, which are particularly adept at handling gaseous reagents. rsc.orgmit.edu The development of a continuous flow process for the synthesis of this compound could involve telescoping multiple reaction steps, thereby reducing the need for intermediate purification and minimizing solvent waste. uc.pt

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Often challenging | Readily scalable |

| Safety | Handling of hazardous reagents can be risky | Improved safety through smaller reaction volumes |

| Heat & Mass Transfer | Can be inefficient, leading to side reactions | Highly efficient, leading to better control |

| Reproducibility | Can vary between batches | High reproducibility |

| Reaction Time | Can be lengthy | Often significantly shorter |

Table 1: Comparison of Batch Synthesis and Flow Chemistry for the Production of Functionalized Pyridines

Machine Learning Approaches in Synthesis and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. For this compound, ML algorithms can be employed to predict optimal reaction conditions, thereby reducing the number of experiments required and accelerating the discovery of more efficient synthetic routes. By analyzing large datasets of chemical reactions, ML models can identify complex patterns and relationships between reactants, catalysts, solvents, and outcomes.

Furthermore, machine learning can be instrumental in predicting the physicochemical and biological properties of novel derivatives of this compound. This predictive power can guide the design of new molecules with enhanced activity or desired material characteristics, focusing synthetic efforts on the most promising candidates. The use of ML in conjunction with computational chemistry can provide deep insights into reaction mechanisms and the electronic properties of fluorinated compounds.

Supramolecular Chemistry Applications

The unique electronic properties conferred by the fluorine atom and the steric influence of the tolyl group in this compound make it an interesting building block for supramolecular chemistry. nih.gov Non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, are fundamental to the self-assembly of molecules into well-defined, functional architectures. numberanalytics.comacs.org The electron-withdrawing nature of the fluorine atom can influence the π-system of the pyridine (B92270) ring, modulating its ability to participate in these interactions.

Research in this area could explore the use of this compound in the design of novel liquid crystals, porous organic frameworks, or molecular sensors. The self-assembly of this molecule, or its derivatives, could lead to materials with tunable photophysical or recognition properties. rsc.org The study of its coordination with metal ions could also yield new catalysts or luminescent materials. The interplay of non-covalent forces in the solid-state packing of this compound can be investigated through X-ray crystallography, providing insights for crystal engineering. nih.govnih.gov

| Interaction Type | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Directional interactions involving the pyridine nitrogen. |

| π-π Stacking | Interactions between the aromatic rings, influenced by the fluorine substituent. |

| Halogen Bonding | The fluorine atom acting as a halogen bond acceptor. |

| van der Waals Forces | Contribution from the methyl group and overall molecular shape. |

Table 2: Potential Non-Covalent Interactions of this compound in Supramolecular Chemistry

Sustainable Synthesis and Resource Efficiency

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, future research will likely focus on developing more sustainable and resource-efficient synthetic routes. This includes the use of greener solvents, the development of catalyst systems based on earth-abundant metals, and the design of one-pot, multicomponent reactions to minimize waste. rasayanjournal.co.innih.govrsc.org

Microwave-assisted organic synthesis, for example, has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives, often with reduced energy consumption compared to conventional heating. nih.govresearchgate.net The use of iron-based catalysts, as an alternative to more expensive and toxic precious metals, is another promising avenue for the sustainable synthesis of substituted pyridines. rsc.org Furthermore, developing synthetic strategies that proceed in water or other environmentally benign solvents would significantly enhance the green credentials of this compound's production. biosynce.com

Expanding the Scope of C-H Functionalization

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of complex molecules without the need for pre-functionalized starting materials. For this compound, C–H functionalization offers a direct route to a diverse library of derivatives. acs.org Research in this area will likely focus on developing new catalytic systems that enable the selective functionalization of specific C–H bonds on either the pyridine ring or the tolyl group.

The ability to introduce a wide range of functional groups, such as other aryl groups, alkyl chains, or heteroatoms, through C–H activation would provide rapid access to novel compounds for screening in drug discovery or for the development of new materials. acs.orguni-muenster.de The late-stage functionalization of more complex molecules containing the this compound core is another exciting prospect, allowing for the rapid diversification of lead compounds in medicinal chemistry programs. acs.org The regioselectivity of these reactions will be a key area of investigation, aiming to control the position of the new substituent with high precision.

Q & A

Basic: What are the optimized synthetic routes for 2-Fluoro-4-(4-methylphenyl)-pyridine, and how can purity (>99%) be achieved?

Methodological Answer:

The synthesis typically involves regioselective coupling of fluorinated pyridine precursors with substituted aryl groups. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate nucleophilic substitution or cross-coupling reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity. Monitor purity via HPLC (>99% confirmed by retention time consistency) .

- Yield Optimization : Electron-donating groups (e.g., 4-methylphenyl) enhance reactivity; yields >90% are achievable under inert atmospheres (N₂/Ar) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- NMR/MS : ¹⁹F NMR confirms fluorine substitution patterns, while HRMS validates molecular weight (e.g., m/z 201.08 for C₁₂H₁₁FN₂) .

- X-ray Crystallography : Use SHELX for structure refinement. Key parameters:

- Data Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized models (e.g., C-F bond: 1.34 Å experimental vs. 1.33 Å theoretical) .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/oral exposure (H300-H313 hazards) .

- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HF byproducts).

- Storage : Store in amber glass vials at 2–8°C under inert gas to prevent degradation .

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in designated halogenated waste containers .

Advanced: How can computational methods predict reactivity or biological interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Parameters:

- Grid box size: 60 × 60 × 60 Å.

- Affinity scores < −7 kcal/mol indicate strong binding .

- DFT Calculations : Gaussian 16 optimizes geometries at the B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gaps) to predict electrophilic sites .

- MD Simulations : GROMACS assesses stability in aqueous environments (RMSD < 2 Å over 50 ns trajectories) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Case Example : If NMR suggests a planar conformation but X-ray shows puckering:

- Statistical Analysis : Apply Rietveld refinement (χ² < 2) to confirm crystallographic models .

- Synchrotron Validation : High-resolution data (d-spacing < 0.8 Å) reduces ambiguity .

Advanced: What strategies optimize regioselective functionalization of the pyridine ring?

Methodological Answer:

- Directing Groups : Introduce transient protecting groups (e.g., -Bpin) to steer fluorination to the 2-position .

- Metal Catalysis : Pd(OAc)₂/XPhos enables Suzuki-Miyaura coupling at the 4-position with 4-methylphenylboronic acid (yield: 85–92%) .

- Microwave-Assisted Synthesis : Reduce reaction times (30 min vs. 12 hrs) while maintaining regioselectivity (180°C, 300 W) .

Advanced: How to address low reproducibility in crystallographic refinement?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.